molecular formula C17H22BrNO3 B4962604 Ethyl 2-[(3-bromophenyl)carbamoyl]-2-cyclohexylacetate

Ethyl 2-[(3-bromophenyl)carbamoyl]-2-cyclohexylacetate

Cat. No.: B4962604
M. Wt: 368.3 g/mol
InChI Key: VQDOETMGYXDJPK-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-bromophenyl)carbamoyl]-2-cyclohexylacetate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a bromophenyl group, a carbamoyl group, and a cyclohexylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(3-bromophenyl)carbamoyl]-2-cyclohexylacetate typically involves the reaction of 3-bromophenyl isocyanate with ethyl 2-cyclohexylacetate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the ethyl 2-cyclohexylacetate on the isocyanate group, leading to the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-bromophenyl)carbamoyl]-2-cyclohexylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-[(3-bromophenyl)carbamoyl]-2-cyclohexylacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[(3-bromophenyl)carbamoyl]-2-cyclohexylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Ethyl 2-[(3-bromophenyl)carbamoyl]-2-cyclohexylacetate can be compared with other carbamate compounds, such as:

    Ethyl 2-[(4-bromophenyl)carbamoyl]-2-cyclohexylacetate: Similar structure but with a different position of the bromine atom.

    Ethyl 2-[(3-chlorophenyl)carbamoyl]-2-cyclohexylacetate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 2-[(3-bromophenyl)carbamoyl]-2-phenylacetate: Similar structure but with a phenyl group instead of a cyclohexyl group.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their chemical structures.

Properties

IUPAC Name

ethyl 3-(3-bromoanilino)-2-cyclohexyl-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO3/c1-2-22-17(21)15(12-7-4-3-5-8-12)16(20)19-14-10-6-9-13(18)11-14/h6,9-12,15H,2-5,7-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDOETMGYXDJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCCC1)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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